(313C)prop-1-ene
Description
(1-¹³C)Prop-1-ene (C₃H₆, with ¹³C isotopic labeling at the first carbon) is a monounsaturated hydrocarbon and a ¹³C-labeled isotopologue of propene (propylene). Its structure (CH₂=CH–¹³CH₃) makes it valuable in isotopic tracing studies, particularly in combustion chemistry, polymer science, and metabolic research. The ¹³C label at the terminal carbon enables precise tracking of reaction pathways and degradation products .
Properties
Molecular Formula |
C3H6 |
|---|---|
Molecular Weight |
43.07 g/mol |
IUPAC Name |
(313C)prop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2+1 |
InChI Key |
QQONPFPTGQHPMA-VQEHIDDOSA-N |
Isomeric SMILES |
[13CH3]C=C |
Canonical SMILES |
CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (313C)prop-1-ene typically involves a multi-step synthetic route. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield the final product . Another method involves the use of inexpensive reagents under mild conditions to achieve high purity and yield, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs processes that ensure high efficiency and safety. For instance, the use of chlorinating agents like POCl3 or PCl5 in the presence of specific catalysts can produce the compound with high yield . These methods are designed to be cost-effective and scalable, allowing for mass production.
Chemical Reactions Analysis
Types of Reactions
(313C)prop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Substitution: Halogenation and subsequent substitution reactions are common in the synthesis of derivatives.
Cycloaddition: The Diels-Alder reaction with dienes is another significant reaction, yielding cycloadducts with high selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like POCl3, PCl5, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as 3-halogenated intermediates, oxidized forms, and cycloadducts. These products have applications in different fields, including battery technology and pharmaceuticals.
Scientific Research Applications
(313C)prop-1-ene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: One of the most notable applications is in the battery industry, where it is used as an additive to improve the performance and longevity of lithium-ion and sodium-ion batteries .
Mechanism of Action
The mechanism by which (313C)prop-1-ene exerts its effects, particularly in battery applications, involves its reductive decomposition. This process forms a solid-electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and stability . The decomposition pathways include O–C, S–C, and S–O bond-breaking processes, with the Li+ ion playing a pivotal role in these reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₃H₆ (¹³C at position 1)
- Boiling point: -47.7°C (similar to unlabeled propene)
- Isotopic purity: ≥99% (as per commercial synthesis standards)
Comparison with Similar Compounds
Isotopic Variants of Propene
(1-¹³C)Prop-1-ene is one of three possible ¹³C-labeled propene isotopologues. Differences arise in the position of isotopic labeling, affecting spectroscopic signatures and reactivity:
Structural Analogues: Substituted Prop-1-enes
Sulfinyl and disulfanyl derivatives of prop-1-ene exhibit distinct reactivity and functional applications:
Comparison with (1-¹³C)Prop-1-ene :
Other Alkenes
Comparison with non-isotopic alkenes highlights differences in stability and industrial use:
| Compound | Structure | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|
| Ethylene | CH₂=CH₂ | -103.7 | Polymerization (e.g., polyethylene) |
| But-1-ene | CH₂=CHCH₂CH₃ | -6.3 | Fuel additive, alkylation reactions |
| Isobutylene | (CH₃)₂C=CH₂ | -6.9 | Rubber production, antioxidants |
Key Observations :
- (1-¹³C)Prop-1-ene’s lower boiling point compared to but-1-ene (-47.7°C vs. -6.3°C) reflects its smaller molecular size and weaker van der Waals forces.
- Ethylene’s higher reactivity in polymerization contrasts with (1-¹³C)prop-1-ene’s use in controlled isotopic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
